REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The aqueous urea is concentrated
|
Type
|
CUSTOM
|
Details
|
the urea crystalizes out
|
Type
|
TEMPERATURE
|
Details
|
The urea may be heated to above the boiling point of urea
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=N)OC(=N)OC(=N)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)NC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The aqueous urea is concentrated
|
Type
|
CUSTOM
|
Details
|
the urea crystalizes out
|
Type
|
TEMPERATURE
|
Details
|
The urea may be heated to above the boiling point of urea
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=O)NC(=O)NC1=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=N)OC(=N)OC(=N)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |